[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanone
Description
4-(2-Methylpropyl)phenylmethanone (C₁₅H₁₆OS) is a ketone-containing aromatic compound characterized by a thiophene ring linked to a substituted phenyl group via a carbonyl bridge. Its structural features include:
- Molecular Formula: C₁₅H₁₆OS
- SMILES: CC(C)CC1=CC=C(C=C1)C(=O)C2=CC=CS2
- InChIKey: BWWFWPJFTJDYID-UHFFFAOYSA-N . The 2-methylpropyl (isobutyl) substituent on the phenyl ring confers hydrophobicity, while the thiophene and ketone groups influence electronic properties.
Properties
IUPAC Name |
[4-(2-methylpropyl)phenyl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-11(2)10-12-5-7-13(8-6-12)15(16)14-4-3-9-17-14/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWFWPJFTJDYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250968 | |
| Record name | [4-(2-Methylpropyl)phenyl]-2-thienylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863669-60-7 | |
| Record name | [4-(2-Methylpropyl)phenyl]-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863669-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Methylpropyl)phenyl]-2-thienylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-isobutylbenzene and thiophene-2-carbonyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Procedure: The thiophene-2-carbonyl chloride is added dropwise to a solution of 4-isobutylbenzene and aluminum chloride in dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4-(2-Methylpropyl)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors with precise temperature and pressure controls.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing industrial-scale purification techniques such as distillation, crystallization, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
4-(2-Methylpropyl)phenylmethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways that regulate cellular functions such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The table below summarizes key differences between the target compound and related structures:
| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (Da) | Key Properties | Applications |
|---|---|---|---|---|---|
| 4-(2-Methylpropyl)phenylmethanone | C₁₅H₁₆OS | Ketone, Thiophene, Phenyl | 244.09 | Electron-withdrawing ketone; hydrophobic isobutyl group | Limited commercial/research use (discontinued) |
| Tris(4-(thiophen-2-yl)phenyl)amine (TTPA) | C₂₄H₁₈N₂S₃ | Amine, Thiophene, Phenyl | 430.61 | Electron-donating triphenylamine core; lower oxidation potential vs. polythiophene | Conducting copolymers for electrochromic devices |
| [4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride | C₉H₁₆ClNS | Amine hydrochloride, Thiophene | 205.75 | Ionic solubility; reactive primary amine | Potential pharmaceutical intermediate (e.g., salt forms for drug synthesis) |
| N-[(2,3-Dimethoxyphenyl)methyl]-6,7-dimethyl-2-(thiophen-2-yl)quinoline-4-carboxamide | C₂₆H₂₅N₃O₃S | Amide, Quinoline, Thiophene | 459.56 | Planar quinoline core; amide linkage | Drug discovery (structural analog for bioactive molecules) |
Key Observations:
- Electronic Effects: The ketone group in the target compound contrasts with the electron-donating amine in TTPA and the amide in quinoline derivatives . This difference impacts redox behavior and suitability for applications like conductive polymers.
- Solubility : The hydrochloride derivative exhibits enhanced aqueous solubility compared to the hydrophobic target compound, which lacks ionic groups.
Biological Activity
4-(2-Methylpropyl)phenylmethanone, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the molecular formula and features a thiophene ring attached to a phenyl group with a branched alkyl substituent. This unique structure contributes to its diverse biological activities.
Biological Activities
Research indicates that 4-(2-Methylpropyl)phenylmethanone exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, indicating potential for development as an antimicrobial agent .
- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .
- Anticancer Potential : Some derivatives of thiophene compounds have shown promise in anticancer applications. For instance, certain benzo[b]thiophene derivatives exhibit anti-breast cancer activity, suggesting that 4-(2-Methylpropyl)phenylmethanone may also hold similar potential .
The biological activity of 4-(2-Methylpropyl)phenylmethanone is thought to involve interaction with specific cellular receptors or enzymes. This interaction can alter cellular signaling pathways, leading to changes in cellular function. The precise molecular targets remain to be fully elucidated, but studies indicate involvement with proteins and nucleic acids .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to 4-(2-Methylpropyl)phenylmethanone:
| Study/Source | Findings |
|---|---|
| Isloora et al. (2010) | Reported significant antimicrobial and anti-inflammatory activities in thiophene derivatives, indicating potential for similar effects in 4-(2-Methylpropyl)phenylmethanone . |
| Bonini et al. (2005) | Identified anti-HIV protease activity in related thiophene compounds, suggesting broader antiviral potential for this class of compounds . |
| Brault et al. (2005) | Demonstrated anticancer activity in benzo[b]thiophene derivatives, supporting the hypothesis that 4-(2-Methylpropyl)phenylmethanone could exhibit similar properties . |
Toxicological Profile
While exploring its biological activities, it is essential to consider the toxicological aspects:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
